molecular formula C11H14FN B1470529 N-[(3-fluoro-5-methylphenyl)methyl]cyclopropanamine CAS No. 1522498-51-6

N-[(3-fluoro-5-methylphenyl)methyl]cyclopropanamine

Cat. No.: B1470529
CAS No.: 1522498-51-6
M. Wt: 179.23 g/mol
InChI Key: MDDMXBFZVQVREW-UHFFFAOYSA-N
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Description

N-[(3-fluoro-5-methylphenyl)methyl]cyclopropanamine is a chemical compound known for its unique properties and diverse applications in scientific research. This compound features a complex molecular structure that makes it valuable in fields such as medicinal chemistry, drug discovery, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-fluoro-5-methylphenyl)methyl]cyclopropanamine typically involves the reaction of 3-fluoro-5-methylbenzyl chloride with cyclopropylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

N-[(3-fluoro-5-methylphenyl)methyl]cyclopropanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropylamine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide; typically carried out in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions are often conducted in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions typically produce amines or alcohols .

Scientific Research Applications

N-[(3-fluoro-5-methylphenyl)methyl]cyclopropanamine is utilized in various scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Drug Discovery: The compound serves as a lead compound in the development of new drugs targeting specific biological pathways.

    Material Science: It is employed in the synthesis of advanced materials with unique properties for industrial applications.

Mechanism of Action

The mechanism of action of N-[(3-fluoro-5-methylphenyl)methyl]cyclopropanamine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-{[3-fluoro-5-(trifluoromethyl)phenyl]methyl}cyclopropanamine: This compound features a trifluoromethyl group instead of a methyl group, which can significantly alter its chemical and biological properties.

    N-[(2-fluoro-5-methylphenyl)methyl]cyclopropanamine: This compound has a fluorine atom at a different position on the phenyl ring, which can affect its reactivity and interactions with biological targets.

Uniqueness

N-[(3-fluoro-5-methylphenyl)methyl]cyclopropanamine is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, particularly in the fields of medicinal chemistry and drug discovery.

Properties

IUPAC Name

N-[(3-fluoro-5-methylphenyl)methyl]cyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FN/c1-8-4-9(6-10(12)5-8)7-13-11-2-3-11/h4-6,11,13H,2-3,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDDMXBFZVQVREW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)F)CNC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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